(E)-methyl 4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)benzoate
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Overview
Description
“4-(4-Bromophenyl)-thiazol-2-amine” derivatives are synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular structures of these derivatives are confirmed by physicochemical and spectral characteristics .
Synthesis Analysis
A mixture of “4-(4-bromophenyl)-thiazol-2-amine” (0.02 mol) and substituted aldehydes (0.02 mol) was refluxed in a minimum amount of ethanol in the presence of a small amount of glacial acetic acid for 6–7 hours .
Molecular Structure Analysis
The molecular structures of “4-(4-Bromophenyl)-thiazol-2-amine” derivatives were confirmed by physicochemical and spectral characteristics .
Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antimicrobial activity using the turbidimetric method .
Physical And Chemical Properties Analysis
The physical and chemical properties of these derivatives were confirmed by physicochemical and spectral characteristics .
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) introduced new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibit excellent properties as photosensitizers in photodynamic therapy, including good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II photodynamic therapy mechanisms aimed at cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Nonlinear Optical (NLO) Materials
Mydlova et al. (2020) investigated molecules based on (-1-cyanovinyl)benzonitrile, including their linear and nonlinear optical properties through experimental and computational studies. These materials, especially when incorporated into PMMA matrix, demonstrated significant NLO responses, suggesting potential applications in optical devices and materials engineering (Mydlova et al., 2020).
Organic Synthesis Intermediates
Hong-xiang (2012) detailed the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a crucial intermediate for the total synthesis of bisbibenzyls. This work illustrates the compound's importance in synthesizing natural products with diverse biological activities, demonstrating the compound's utility in complex organic syntheses (Hong-xiang, 2012).
Multi-stimuli Responsive Materials
Lu and Xia (2016) synthesized a novel V-shaped molecule, demonstrating significant morphology-dependent fluorochromism. This property is crucial for applications like security inks, highlighting the potential of similar compounds in developing materials responsive to mechanical force or pH stimuli (Lu & Xia, 2016).
Antimicrobial Agents
Liaras et al. (2011) reported on (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, demonstrating potent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This study showcases the potential of structurally similar compounds in developing new antimicrobial agents (Liaras, Geronikaki, Glamočlija, Ćirić, & Soković, 2011).
Mechanism of Action
properties
IUPAC Name |
methyl 4-[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2S/c1-25-20(24)15-4-2-13(3-5-15)10-16(11-22)19-23-18(12-26-19)14-6-8-17(21)9-7-14/h2-10,12H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFMNGITMFSONY-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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